Vobtusine

Beschreibung

Vobtusine has been reported in Voacanga thouarsii and Tabernaemontana sphaerocarpa with data available.

Eigenschaften

IUPAC Name |

methyl (1R,1'R,7'S,11'R,12R,13'R,16S,17S,22R,24'R,25'S)-24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.11,4.07,11.017,24.018,23.011,25]pentacosa-18(23),19,21-triene]-10-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O6/c1-50-30-9-5-7-28-32(30)47-24-38(20-25-21-39-13-18-52-31(39)10-15-45-17-12-42(28,36(39)45)43(25,47)49)23-46-16-11-41-27-6-3-4-8-29(27)44-33(41)26(34(48)51-2)22-40(35(41)46)14-19-53-37(38)40/h3-9,25,31,35-37,44,49H,10-24H2,1-2H3/t25-,31+,35+,36+,37+,38+,39-,40+,41+,42-,43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMPGJMHQMBXKL-OPDPKHDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N3CC4(CC5C3(C26CCN7C6C8(C5)CCOC8CC7)O)CN9CCC12C9C3(C4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19772-79-3 |

Source

|

| Record name | Methyl (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxyspiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19772-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vobtusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019772793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vobtusine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Vobtusine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vobtusine is a complex bisindole alkaloid naturally occurring in several species of the genus Voacanga, notably Voacanga africana and Voacanga chalotiana.[1][2] As a member of the intricate family of indole (B1671886) alkaloids, its structure is characterized by two distinct indole-derived units linked together, contributing to its significant molecular complexity and pharmacological potential. Vobtusine has demonstrated notable in-vitro cytotoxicity and anti-proliferative properties, making it a subject of interest in oncology and drug discovery.[1] This guide provides a detailed overview of its chemical structure, the experimental methods used for its elucidation, and its known biological activities, with a focus on the molecular pathways it influences.

Chemical Structure and Identification

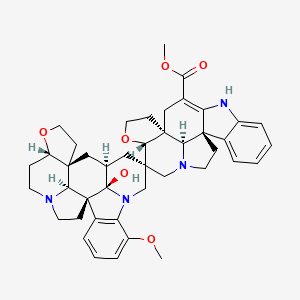

Vobtusine is a dimeric indole alkaloid with a highly complex, polycyclic framework. Its structure consists of two monomeric indole alkaloid units linked, creating a rigid and sterically hindered molecule. The precise arrangement of its numerous stereocenters is critical to its biological activity.

Due to its complexity, a 2D chemical structure image is the most effective representation. A 3D conformer generation is often disallowed in computational chemistry software due to the high number of atoms and undefined stereocenters without experimental crystallographic data.[3]

Table 1: Chemical and Physical Properties of Vobtusine

| Identifier | Value | Source(s) |

| IUPAC Name | (2S,2aS,3′aR,4′aR,5aR,12bR,12′bR,12′cR,15aR,15′aS,17′aS)-2′,3′,4,4′a,5,6,8,12′c,13,13′,14,14′,17′,17′a-tetradecahydro-12′c-hydroxy-9′-methoxy-spiro[1H,15aH-furo[2′,3′:7,8]indolizino[8,1-cd]carbazole-2(2aH),6′(7′H)-[4H,5H,15aH,16H]furo[2′,3′:7,8]indolizino[8,1-cd]pyrido[1,2,3-lm]carbazole]-7-carboxylic acid, methyl ester | [1] |

| CAS Number | 19772-79-3 | [3][4] |

| Molecular Formula | C₄₃H₅₀N₄O₆ | [1][4] |

| Molecular Weight | 718.89 g/mol | [1][3] |

| Exact Mass | 718.3730 g/mol | [1] |

| InChI Key | IIMPGJMHQMBXKL-OPDPKHDKSA-N | [4] |

| Canonical SMILES | COC1=CC=CC2=C1N3C[C@]4(C[C@H]5[C@]3([C@]26CCN7[C@H]6[C@@]8(C5)CCO[C@H]8CC7)O)CN9CC[C@@]12[C@@H]9[C@@]3([C@H]4OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC | [4] |

| Appearance | Solid powder | [1] |

| Elemental Analysis | C: 71.84%, H: 7.01%, N: 7.79%, O: 13.35% | [1] |

Experimental Protocols for Structure Elucidation

The definitive structure of complex natural products like Vobtusine is determined through a combination of advanced spectroscopic and analytical techniques. The elucidation of bisindole alkaloid structures, in particular, relies heavily on modern methods that allow for accurate characterization from milligram quantities.[5]

The process for elucidating the structure of a novel alkaloid generally follows a standardized workflow, beginning with isolation and purification, followed by a series of analytical experiments to piece together its molecular architecture.

Mass spectrometry is fundamental for determining the molecular weight and formula of an alkaloid.[6]

-

Protocol :

-

Sample Preparation : A purified sample of Vobtusine is dissolved in a suitable solvent (e.g., methanol).

-

Ionization : High-resolution electrospray ionization (ESI) is commonly used for complex alkaloids to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.[7]

-

Analysis : The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the unambiguous determination of the elemental composition (C₄₃H₅₀N₄O₆).

-

Tandem MS (MS/MS) : Multi-stage tandem mass spectrometry (MSⁿ) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides crucial information about the connectivity of the molecule's substructures, which is characteristic of indole alkaloids.[7]

-

NMR is the most powerful technique for determining the carbon-hydrogen framework of organic molecules.[8]

-

Protocol :

-

Sample Preparation : A few milligrams of pure Vobtusine are dissolved in a deuterated solvent (e.g., CDCl₃).

-

1D NMR (¹H and ¹³C) :

-

The ¹H NMR spectrum reveals the number and types of protons (aromatic, aliphatic, methoxy, etc.) and their neighboring environments through chemical shifts and coupling constants.

-

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

-

-

2D NMR Experiments : A suite of 2D NMR experiments is essential to assemble the complex structure of Vobtusine:[9]

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within spin systems, helping to trace out connected fragments.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C), assigning carbons to their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the fragments identified by COSY and establishing the overall molecular skeleton, including the linkages between the two monomer units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

-

-

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[10][11]

-

Protocol :

-

Crystallization : This is often the most challenging step. A high-purity sample of Vobtusine (or a suitable derivative) is dissolved in a solvent or solvent mixture, and crystals are grown through slow evaporation, vapor diffusion, or cooling.[12] The structure of Vobtusine was fully elucidated by X-ray analysis of its dibromo derivative.[2]

-

Data Collection : A suitable single crystal is mounted and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector.[12]

-

Structure Solution and Refinement : The diffraction data is processed to generate an electron density map of the crystal's unit cell. From this map, the positions of all non-hydrogen atoms can be determined. Computational refinement optimizes the atomic positions to best fit the experimental data, yielding a precise 3D model of the Vobtusine molecule with detailed bond lengths and angles.[11]

-

Biological Activity and Signaling Pathways

Vobtusine is primarily recognized for its cytotoxic effects against various cancer cell lines. Research indicates that its mechanism of action involves the induction of apoptosis (programmed cell death).[13] While the complete signaling network affected by Vobtusine is still under investigation, studies on Vobtusine and other bisindole alkaloids point towards the modulation of key cell survival and death pathways.[[“]][15]

Studies on human leukemia (HL-60) cells have shown that Vobtusine induces apoptosis through the intrinsic, or mitochondrial, pathway.[13]

-

Key Events :

-

Mitochondrial Involvement : Vobtusine treatment leads to the downregulation of the anti-apoptotic protein Bcl-xL and the activation of the pro-apoptotic protein Bid.

-

Caspase Activation : This shift in the Bcl-2 family protein balance triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.

-

Execution Phase : Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.

-

Cell Death : Caspase-3 carries out the systematic dismantling of the cell, leading to DNA fragmentation and the morphological changes characteristic of apoptosis.[13]

-

The diagram below illustrates the proposed apoptotic pathway initiated by Vobtusine.

Other bisindole alkaloids have been shown to target different signaling pathways, such as the Wnt/β-catenin and AKT pathways, which are frequently dysregulated in cancer.[16][17] Further research is required to determine if Vobtusine also modulates these critical oncogenic pathways.

References

- 1. medkoo.com [medkoo.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Vobtusin | C43H50N4O6 | CID 301819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vobtusine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. researchgate.net [researchgate.net]

- 14. consensus.app [consensus.app]

- 15. Antioxidant effects of bis-indole alkaloid indigo and related signaling pathways in the experimental model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Vobtusine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vobtusine, a complex bisindole alkaloid, has been identified as a constituent of various species within the Apocynaceae family, notably the genus Voacanga. This document provides an in-depth technical overview of the discovery, natural distribution, and analytical characterization of vobtusine. It details the experimental protocols for its extraction and isolation, presents a comprehensive summary of its spectroscopic data for accurate identification, and explores its biosynthetic origins and reported pharmacological activities. This guide is intended to serve as a core resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacological research.

Discovery and Natural Sources

Vobtusine was first identified as a natural product isolated from the bark and leaves of various plant species. It is a prominent member of the dimeric indole (B1671886) alkaloid family, characterized by a complex molecular architecture.

Primary Natural Sources

Vobtusine is predominantly found in woody plants of the Apocynaceae family, with the highest concentrations typically located in the root and stem bark. The following table summarizes the key plant species from which vobtusine has been isolated.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Voacanga africana | Apocynaceae | Root bark, Stem bark, Leaves | [1] |

| Voacanga thouarsii | Apocynaceae | Not specified | |

| Voacanga schweinfurthii | Apocynaceae | Stem bark | |

| Callichilia subsessilis | Apocynaceae | Not specified | |

| Tabernaemontana sphaerocarpa | Apocynaceae | Not specified |

Table 1: Natural Sources of Vobtusine

Experimental Protocols

The isolation and purification of vobtusine from its natural sources require a multi-step process involving extraction, partitioning, and chromatographic separation.

Extraction of Total Alkaloids from Voacanga africana Bark

A common method for the initial extraction of total alkaloids from Voacanga africana bark involves either an acid-base extraction or a direct organic solvent extraction.[2][3][4]

2.1.1. Acid-Base Extraction Protocol

-

Maceration: Powdered Voacanga africana bark (e.g., 2 kg) is macerated in methanol (B129727) (e.g., 5 L) for a period of 3 days, with the process repeated three times.[5]

-

Concentration: The combined methanolic extracts are filtered and concentrated to dryness using a rotary evaporator.

-

Acidification and Partitioning: A portion of the crude extract (e.g., 80 g) is dissolved in methanol (100 ml) with heating (60°C). This solution is then poured into water (300 ml) with stirring. The resulting aqueous solution is extracted with a non-polar organic solvent like methylene (B1212753) chloride to remove non-alkaloidal compounds.[5]

-

Basification and Extraction: The aqueous phase is then made alkaline with a base (e.g., ammonia) to a pH of approximately 9-10. The free alkaloids are then extracted with a chlorinated solvent such as methylene chloride or chloroform.

-

Concentration: The organic extracts containing the total alkaloids are combined and concentrated under reduced pressure to yield the crude alkaloid mixture.

2.1.2. Direct Organic Solvent Extraction Protocol

-

Maceration with Basification: Powdered Voacanga africana root bark (e.g., 100 g) is mixed with sodium bicarbonate (e.g., 10 g) and acetone (B3395972) (e.g., 800 mL).[2][3]

-

Sonication/Stirring: The suspension is sonicated at room temperature for 30 minutes or stirred at an elevated temperature (e.g., 40°C) for 45 minutes.[2][3]

-

Filtration and Repetition: The mixture is filtered, and the plant material is re-extracted with fresh solvent until no more alkaloids are detected by thin-layer chromatography (TLC).[2][3]

-

Concentration: The combined organic extracts are concentrated in vacuo to yield the crude alkaloid extract.[2][3]

Purification of Vobtusine by Column Chromatography

The crude alkaloid mixture is subjected to column chromatography for the separation and purification of vobtusine.

2.2.1. Column Chromatography Protocol

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is typically used as the stationary phase.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel or Celite and loaded onto the top of the packed column.[5]

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate.[5]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing vobtusine.

-

Crystallization: Fractions containing pure vobtusine are combined, concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/chloroform) to yield purified vobtusine.[5]

Analytical Data

The structural elucidation and identification of vobtusine are confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for vobtusine. The specific solvent used for analysis can influence the exact chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for Vobtusine (Representative Values) (No specific quantitative data for vobtusine was found in the search results. The table structure is provided as a template.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

Table 3: ¹³C NMR Spectroscopic Data for Vobtusine (Representative Values) (No specific quantitative data for vobtusine was found in the search results. The table structure is provided as a template.)

| Carbon | Chemical Shift (δ, ppm) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of vobtusine. The fragmentation pattern observed in the MS/MS spectrum provides valuable information for structural confirmation.

Table 4: High-Resolution Mass Spectrometry Data for Vobtusine (No specific quantitative data for vobtusine was found in the search results. The table structure is provided as a template.)

| Ion | Calculated m/z | Observed m/z | Fragmentation Ions (m/z) |

| [M+H]⁺ |

Biosynthesis and Pharmacological Activity

Biosynthesis

Vobtusine, as a bisindole alkaloid, is biosynthesized from the amino acid tryptophan.[6][7][8][9][10] The general biosynthetic pathway for indole alkaloids involves the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a key intermediate. The exact enzymatic steps leading from strictosidine to the complex dimeric structure of vobtusine are still under investigation but are believed to involve oxidative coupling of two monomeric indole alkaloid precursors.

Caption: Generalized biosynthetic pathway of vobtusine from tryptophan.

Pharmacological Activity

Preliminary pharmacological studies have indicated that vobtusine exhibits hypotensive activity.[11][12][13][14][15] The proposed mechanism of action involves peripheral vasodilation and a direct depressant effect on the heart. Further research is required to fully elucidate the specific signaling pathways involved.

References

- 1. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. puzzlepiece.org [puzzlepiece.org]

- 5. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 6. Biosynthetic manipulation of tryptophan in bacteria: pathways and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Violacein, Structure and Function of l-Tryptophan Oxidase VioA from Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of tryptophan-dehydrobutyrine diketopiperazine and biological activity of hangtaimycin and its co-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of centrally acting hypotensive drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mechanism of the hypotensive action of veratrum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study on the hypotensive effect and mechanism of hawthorn (Crataegus pinnatifida) fruits and hyperoside in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Vobtusine Enigma: A Technical Guide to its Biosynthesis in Voacanga

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vobtusine, a complex bisindole alkaloid isolated from plants of the Voacanga genus, presents a fascinating challenge in the field of natural product biosynthesis. As a dimeric terpenoid indole (B1671886) alkaloid (TIA), its intricate structure hints at a complex enzymatic machinery responsible for its formation. While the complete biosynthetic pathway of vobtusine remains to be fully elucidated, significant progress in understanding the general TIA pathway provides a solid foundation for proposing a putative route to its synthesis. This guide synthesizes the current knowledge on the biosynthesis of monomeric indole alkaloid precursors in Voacanga and presents a hypothesized enzymatic dimerization process leading to vobtusine. We provide a compilation of quantitative data on relevant alkaloids, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the biosynthesis of complex alkaloids and for professionals in drug development interested in the production of these valuable compounds.

Introduction

The Apocynaceae family, which includes the genus Voacanga, is a rich source of structurally diverse and pharmacologically active terpenoid indole alkaloids (TIAs). Vobtusine, a prominent member of the bisindole subclass of TIAs, has garnered interest due to its complex architecture. The biosynthesis of such dimeric alkaloids is a testament to the sophisticated enzymatic capabilities of plants. Understanding this pathway is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for synthetic biology approaches to produce these compounds in heterologous systems, and enable the generation of novel analogs with potentially improved therapeutic properties. This guide will delve into the known and hypothesized steps of vobtusine biosynthesis, offering a technical roadmap for its further investigation.

The Upstream Pathway: Biosynthesis of Monomeric Indole Alkaloid Precursors

The biosynthesis of vobtusine begins with the well-established terpenoid indole alkaloid (TIA) pathway, which furnishes the monomeric precursors. This pathway is initiated by the condensation of tryptamine, derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpenoid.

The key steps in the formation of monomeric indole alkaloids in Voacanga are as follows:

-

Strictosidine (B192452) Synthesis: Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all TIAs.

-

Strictosidine Deglucosylation: The glucose moiety of strictosidine is removed by strictosidine β-glucosidase (SGD) , yielding a highly reactive aglycone.

-

Formation of Diverse Monomeric Scaffolds: The strictosidine aglycone undergoes a series of rearrangements and enzymatic modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and reductases, to generate a wide array of monomeric indole alkaloids. In Voacanga, this includes alkaloids of the iboga-type (e.g., voacangine (B1217894), coronaridine) and aspidosperma-type, which are the likely precursors for vobtusine.

The Dimerization Enigma: A Proposed Biosynthetic Pathway for Vobtusine

The formation of vobtusine from its monomeric precursors is the least understood part of its biosynthesis. Based on the structure of vobtusine and known biochemical reactions in plants, a plausible hypothesis involves the oxidative coupling of two monomeric indole alkaloids. The most likely candidates for this catalysis are peroxidases or cytochrome P450 enzymes, which are known to be involved in the dimerization of other alkaloids.

A proposed pathway for the formation of vobtusine is as follows:

-

Precursor Formation: Biosynthesis of two distinct monomeric indole alkaloids. While the exact precursors are unknown, voacangine (an iboga-type alkaloid) and a vobasine-type alkaloid are plausible candidates based on their prevalence in Voacanga and their structural similarity to the constituent halves of vobtusine.

-

Oxidative Activation: An enzyme, likely a peroxidase or a cytochrome P450 monooxygenase , catalyzes the oxidation of one or both monomeric precursors, generating reactive radical intermediates.

-

Radical-Radical Coupling: The activated radical intermediates undergo a spontaneous or enzyme-mediated coupling reaction to form the dimeric backbone of vobtusine.

-

Post-Dimerization Modifications: The initial dimeric product may undergo further enzymatic modifications, such as reductions, hydroxylations, or methylations, to yield the final vobtusine molecule.

Quantitative Data on Alkaloids in Voacanga africana

Quantitative analysis of the alkaloid content in Voacanga africana provides crucial clues about the precursors and the efficiency of the biosynthetic pathways. The following table summarizes the reported concentrations of key alkaloids in the root bark of V. africana.

| Alkaloid | Type | Concentration (% of dry weight) | Reference |

| Voacamine | Bisindole | 0.5 - 1.5 | [1][2] |

| Voacamidine | Bisindole | 0.3 - 1.0 | [1] |

| Voacangine | Monomeric (Iboga) | 0.3 - 0.9 | [1][2] |

| Vobasine | Monomeric | Present | [3] |

| Coronaridine | Monomeric (Iboga) | Present | [4] |

| Vobtusine | Bisindole | Present | [5] |

| Tabersonine | Monomeric | 0.6 - 1.6 (in seeds) | [1] |

| Ibogaine | Monomeric (Iboga) | 0.05 - 0.6 | [1] |

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of vobtusine requires a multi-faceted approach combining protein chemistry, molecular biology, and analytical chemistry. Below are detailed methodologies for key experiments.

Protocol for Protein Extraction from Voacanga Tissue

This protocol is designed to extract total soluble proteins from Voacanga tissues, which can then be used for enzyme assays.

Materials:

-

Fresh or flash-frozen Voacanga tissue (e.g., root bark, leaves)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 10 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)

-

Protease inhibitor cocktail

-

Centrifuge (refrigerated)

-

Bradford reagent for protein quantification

Procedure:

-

Weigh approximately 1-2 g of Voacanga tissue and freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 5-10 mL of ice-cold Extraction Buffer containing a protease inhibitor cocktail to the powdered tissue and continue grinding until a homogenous slurry is formed.

-

Transfer the slurry to a pre-chilled centrifuge tube.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude protein extract.

-

Determine the protein concentration using the Bradford assay.

-

Use the crude extract immediately for enzyme assays or store at -80°C.

Protocol for a Putative Peroxidase-Mediated Dimerization Assay

This assay aims to detect peroxidase activity capable of coupling monomeric indole alkaloid precursors.

Materials:

-

Crude protein extract from Voacanga

-

Monomeric alkaloid substrates (e.g., voacangine, vobasine) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.0)

-

Hydrogen peroxide (H₂O₂) solution (10 mM)

-

LC-MS system for product analysis

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

80 µL Assay Buffer

-

10 µL of monomeric alkaloid substrate solution (final concentration 100 µM)

-

10 µL of crude protein extract

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of H₂O₂ solution (final concentration 1 mM).

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of methanol (B129727) and vortexing.

-

Centrifuge at high speed to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS for the formation of dimeric products, including vobtusine.

Protocol for Heterologous Expression of Candidate Genes

Once candidate genes for the dimerization (e.g., peroxidases, P450s identified through transcriptomics) are found, they can be expressed in a heterologous host for functional characterization.

Materials:

-

Candidate gene cDNA

-

Expression vector (e.g., pET vector for E. coli, pYES vector for yeast)

-

Competent E. coli or yeast cells

-

Appropriate growth media and inducers (e.g., IPTG for E. coli, galactose for yeast)

-

Cell lysis buffer

-

Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

-

Clone the candidate gene cDNA into the chosen expression vector.

-

Transform the vector into the host cells.

-

Grow a culture of the transformed cells to the mid-log phase.

-

Induce protein expression with the appropriate inducer.

-

Harvest the cells by centrifugation.

-

Lyse the cells to release the recombinant protein.

-

Purify the recombinant protein using an appropriate chromatography method.

-

Confirm the purity and identity of the protein (e.g., by SDS-PAGE and Western blot).

-

Use the purified recombinant protein in the enzyme assay described in section 5.2 to confirm its activity.

Conclusion and Future Perspectives

The biosynthesis of vobtusine in Voacanga represents a significant but yet unsolved puzzle in natural product chemistry. The information presented in this guide outlines the current understanding of the upstream TIA pathway that provides the monomeric building blocks and puts forth a chemically plausible hypothesis for the crucial dimerization step. The provided quantitative data and detailed experimental protocols offer a clear path forward for researchers aiming to unravel this complex biosynthetic pathway.

Future research should focus on:

-

Transcriptomic and Proteomic Analyses: High-throughput sequencing of Voacanga tissues actively producing vobtusine can identify candidate genes, particularly peroxidases and cytochrome P450s, that are co-expressed with known TIA pathway genes.

-

Enzyme Characterization: Successful identification and heterologous expression of the dimerization enzyme will allow for detailed kinetic studies and substrate specificity analysis.

-

Metabolic Engineering: Once the complete pathway is elucidated, it can be reconstituted in microbial hosts like Saccharomyces cerevisiae or Escherichia coli for sustainable and scalable production of vobtusine and its derivatives.

The elucidation of the vobtusine biosynthetic pathway will not only be a significant scientific achievement but will also open up new avenues for the production and diversification of this complex and potentially valuable class of natural products.

References

- 1. Heterologous expression of alkaloid biosynthetic genes--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Vobtusine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dimeric indole (B1671886) alkaloid Vobtusine, focusing on its core physical and chemical properties, methodologies for its study, and its mechanism of action. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physical and Chemical Properties

Vobtusine is a complex bisindole alkaloid naturally occurring in several plant species, most notably from the Voacanga genus.[1] Its intricate structure contributes to its significant biological activities. Key identifying and physical properties are summarized below.

Table 1: Physical and Chemical Properties of Vobtusine

| Property | Value | Source(s) |

| IUPAC Name | methyl 24'-hydroxy-19'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.0¹,⁹.0²,⁷.0¹²,¹⁶.0¹⁹,²²]docosa-2,4,6,9-tetraene-17,15'-8-oxa-4,17-diazaheptacyclo[11.10.1.1¹,⁴.0⁷,¹¹.0¹⁷,²⁴.0¹⁸,²³.0¹¹,²⁵]pentacosa-18(23),19,21-triene]-10-carboxylate | PubChem |

| Synonyms | Vobtusin, NSC 180540 | [2][3] |

| CAS Number | 19772-79-3 | [2] |

| Molecular Formula | C₄₃H₅₀N₄O₆ | [2] |

| Molecular Weight | 718.9 g/mol | [2] |

| Appearance | Solid, colorless crystals | [3][4] |

| Melting Point | 302-305 °C (with decomposition) | [4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol (B129727), and Chloroform (B151607). Insoluble in most other organic solvents. | [3][4][5] |

| Natural Sources | Voacanga africana, Voacanga foetida, Voacanga globosa, Voacanga thouarsii, Tabernaemontana sphaerocarpa | [2][4][6][7] |

| Purity | Commercially available at ≥95% | [2][3] |

Biological Activity and Signaling Pathway

Vobtusine exhibits significant cytotoxic and antiproliferative activities, positioning it as a compound of interest for anticancer research. Studies have shown that its mechanism of action involves the induction of programmed cell death (apoptosis) through the intrinsic pathway.

In human leukemia (HL-60) cells, Vobtusine treatment leads to an increase in the sub-G1 phase population, a hallmark of apoptosis.[2] The apoptotic cascade is initiated via the mitochondrial pathway, characterized by the activation of Bid (a pro-apoptotic Bcl-2 family protein) and the downregulation of Bcl-xL (an anti-apoptotic Bcl-2 family protein).[2][6] This shift in the balance of Bcl-2 family proteins triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. Activated caspase-9 then proceeds to activate caspase-3, an executioner caspase, which carries out the proteolytic events that culminate in cell death.[2][6]

Below is a diagram illustrating the Vobtusine-induced apoptotic signaling pathway.

Caption: Vobtusine triggers apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the isolation, purification, and characterization of Vobtusine, synthesized from established protocols for alkaloids from the Voacanga genus.

This protocol describes a standard acid-base extraction method for isolating total alkaloids from the bark of Voacanga africana, a common source of Vobtusine.

-

Sample Preparation: Obtain dried root or stem bark of Voacanga africana. Grind the plant material into a fine powder to maximize the surface area for extraction.[7]

-

Maceration: Macerate the powdered bark (e.g., 1 kg) in methanol (e.g., 5 L) for 72 hours at room temperature with occasional agitation. Filter the mixture and repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.[8]

-

Concentration: Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

Suspend the crude extract in a 1% aqueous hydrochloric acid (HCl) solution. Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.[9]

-

Basify the resulting acidic aqueous filtrate to approximately pH 9-10 by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) while cooling in an ice bath. This will precipitate the free alkaloids.

-

Extract the liberated alkaloids exhaustively from the basified aqueous solution using a non-polar organic solvent such as chloroform (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) in a separatory funnel.[5]

-

-

Final Concentration: Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain the crude total alkaloid mixture.

The crude alkaloid mixture can be separated into individual components using column chromatography.

-

Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel (70-230 mesh) as the stationary phase, using a slurry method with a non-polar solvent like hexane (B92381).

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient system starts with hexane and gradually increases the proportion of ethyl acetate, followed by the addition of methanol. For example:

-

Hexane:Ethyl Acetate (9:1 → 1:1)

-

Ethyl Acetate:Methanol (99:1 → 9:1)

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

Analysis by TLC: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) on silica gel plates, often with a chloroform:methanol solvent system. Visualize spots under UV light and/or by staining with Dragendorff's reagent. Combine fractions containing the same compound profile (based on Rf values) for further purification if necessary. Vobtusine is a relatively polar alkaloid and will elute in the more polar fractions.

The identity and purity of the isolated Vobtusine are confirmed using modern spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a pure sample of the isolated compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11] Standard acquisition parameters for ¹H NMR may include a 30° pulse, a 2-second relaxation delay, and 128 scans.[11]

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration values. For Vobtusine, characteristic signals in the aromatic region (indole moieties) and aliphatic region (complex polycyclic structure) are expected. Comparison with published spectral data for Vobtusine confirms the structure.[12] Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment if a new compound is suspected.

3.3.2. Mass Spectrometry (MS)

-

Technique Selection: High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is ideal for determining the exact mass and molecular formula of Vobtusine.[13]

-

Sample Infusion: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol) directly into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Vobtusine is expected to show a prominent protonated molecular ion [M+H]⁺.

-

Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the exact mass. This experimental mass is then compared to the theoretical mass calculated for the molecular formula C₄₃H₅₀N₄O₆ to confirm the elemental composition with high accuracy (typically within 5 ppm). Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural information based on the fragmentation pattern.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Globospiramine from Voacanga globosa Exerts Robust Cytotoxic and Antiproliferative Activities on Cancer Cells by Inducing Caspase-Dependent Apoptosis in A549 Cells and Inhibiting MAPK14 (p38α): In Vitro and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JSM Central || Article Info [jsmcentral.org]

- 6. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 7. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 8. globalscienceresearchjournals.org [globalscienceresearchjournals.org]

- 9. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 12. Investigation of Small-Molecule Constituents in Voacanga africana Seeds and Mapping of Their Spatial Distributions Using Laser Ablation Direct Analysis in Real-Time Imaging–Mass Spectrometry (LADI-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. opentrons.com [opentrons.com]

- 14. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vobtusine: Molecular Properties, Biological Activity, and Experimental Protocols

This technical guide provides a comprehensive overview of the bisindole alkaloid Vobtusine, covering its physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development efforts related to this natural compound.

Physicochemical Properties of Vobtusine

Vobtusine is a complex dimeric indole (B1671886) alkaloid primarily isolated from plants of the Voacanga genus, such as Voacanga africana and Voacanga foetida.[1] Its core chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₅₀N₄O₆ | [1][2][3][4][5] |

| Molecular Weight | 718.9 g/mol | [1][2][3][5] |

| CAS Number | 19772-79-3 | [1][2][3][4][5] |

| Appearance | Solid, colorless crystals | [4] |

| Purity | Typically >95% (Commercially available) | [2][3][5] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3][5] |

| Storage | -20°C | [5] |

Biological Activity and Mechanism of Action

Vobtusine has demonstrated significant biological activity, most notably as an inducer of apoptosis in cancer cell lines. Research also indicates potential antiplasmodial activity for Vobtusine and related compounds.

Studies on the human promyelocytic leukemia cell line (HL-60) have elucidated the primary mechanism of Vobtusine's anticancer effects. Vobtusine induces apoptosis through the intrinsic (or mitochondrial) signaling pathway .[1][2]

Key molecular events in this pathway include:

-

Activation of Initiator Caspase-9: Vobtusine treatment leads to the activation of caspase-9, a critical initiator caspase in the mitochondrial pathway.[1][2]

-

Activation of Executioner Caspase-3: The activation of caspase-9 subsequently triggers the activation of caspase-3, an executioner caspase responsible for the proteolytic cleavage of key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[1][2] Caspase-3 activity was observed to increase 4.6-fold compared to control in Vobtusine-treated HL-60 cells.[1][2]

-

Modulation of Bcl-2 Family Proteins: The process involves the activation of the pro-apoptotic protein Bid and the downregulation of the anti-apoptotic (pro-survival) protein Bcl-xL.[1][2]

This mechanism bypasses the extrinsic (death receptor) pathway, as the activity is not significantly dependent on caspase-8 activation.[1]

References

Spectral Data of Vobtusine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data of Vobtusine, a complex bisindole alkaloid. The information presented herein is intended to support research, compound identification, and drug development efforts. The guide includes tabulated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of a relevant experimental workflow.

Spectroscopic Data

The structural elucidation of Vobtusine relies heavily on modern spectroscopic techniques, primarily NMR and MS. Below is a summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Representative ¹³C and ¹H NMR Chemical Shift Ranges for Key Moieties in Bisindole Alkaloids (such as Vobtusine) in CDCl₃

| Functional Group/Carbon Type | Representative ¹³C Chemical Shift (δ, ppm) | Representative ¹H Chemical Shift (δ, ppm) |

| Aromatic C | 100 - 150 | 6.5 - 8.0 |

| Aromatic C-N | 130 - 150 | - |

| Aromatic C-O | 140 - 160 | - |

| Quaternary C (sp³) | 40 - 70 | - |

| Methine CH (sp³) | 30 - 60 | 2.5 - 4.5 |

| Methylene CH₂ (sp³) | 20 - 50 | 1.5 - 3.5 |

| Methyl CH₃ | 10 - 30 | 0.8 - 2.0 |

| Carbonyl (Ester) C=O | 170 - 180 | - |

| Methoxy O-CH₃ | 50 - 60 | 3.5 - 4.0 |

Note: These are general ranges and specific shifts for Vobtusine may vary. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is critical for determining the elemental composition and fragmentation pattern of Vobtusine.

A low-resolution mass spectrum of Vobtusine indicated a molecular weight of 718, while high-resolution mass spectrometry (HRMS) provided a more precise molecular weight of 718.3743.[1] This accurate mass measurement is consistent with the molecular formula C₄₃H₅₀N₄O₆.

Table 2: High-Resolution Mass Spectrometry Data for Vobtusine

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 719.3807 | 719.3811 |

Experimental Protocols

The acquisition of high-quality spectral data for complex molecules like Vobtusine requires carefully optimized experimental procedures.

NMR Spectroscopy Protocol (General for Indole (B1671886) Alkaloids)

Sample Preparation:

-

Dissolution: Approximately 5-10 mg of purified Vobtusine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to achieve optimal signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually sufficient.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized with optimized mixing times and delays to establish correlations.

Mass Spectrometry Protocol (General for Bisindole Alkaloids)

Sample Preparation:

-

Dissolution: A dilute solution of Vobtusine is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for online separation and analysis (LC-MS).

Instrumentation and Parameters (HR-ESI-MS):

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is typically used.

-

Ionization Mode: Positive ion mode is generally preferred for alkaloids as they readily form protonated molecules ([M+H]⁺).

-

Capillary Voltage: Typically set between 3.5 and 4.5 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation of the analyte ions (e.g., Nitrogen at 8-12 L/min and 300-350 °C).

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments, allowing for the characterization of the molecule's structure.

-

Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 100-1000).

Visualization

General Experimental Workflow for Alkaloid Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like Vobtusine.

Note: At present, there is no specific, well-defined signaling pathway directly attributed to Vobtusine in publicly available literature. Therefore, a diagram for a signaling pathway cannot be provided at this time.

References

Preliminary Biological Activity of Vobtusine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobtusine, a bisindole alkaloid predominantly isolated from plants of the Voacanga genus, has garnered scientific interest due to its diverse preliminary biological activities. This document provides a comprehensive overview of the current understanding of Vobtusine's bioactivity, with a focus on its cytotoxic and antiplasmodial effects. The information is presented to support further research and drug development endeavors.

Cytotoxic Activity

Vobtusine has demonstrated notable cytotoxic effects, primarily investigated in the context of cancer research. The mechanism of action appears to be centered on the induction of apoptosis.

In Vitro Cytotoxicity Data

Quantitative data on the cytotoxic activity of Vobtusine is emergent. While a specific IC50 value for Vobtusine against HL-60 cells was not explicitly detailed in the reviewed literature, one study reported observable DNA fragmentation at a concentration of 20 µM[1].

| Cell Line | Assay | Parameter | Value | Reference |

| Human promyelocytic leukemia (HL-60) | DNA Fragmentation Analysis | Effective Concentration | 20 µM | [1] |

Mechanism of Action: Apoptosis Induction in HL-60 Cells

Vobtusine induces apoptosis in human promyelocytic leukemia (HL-60) cells through the intrinsic mitochondrial pathway. This involves a cascade of molecular events culminating in programmed cell death[1][2]. Treatment of HL-60 cells with Vobtusine leads to an increase in the sub-G1 phase population, a hallmark of apoptosis[1].

The proposed signaling pathway for Vobtusine-induced apoptosis is as follows:

Experimental Protocols

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Vobtusine, dissolved in a suitable solvent like DMSO, is added to the cell culture at desired concentrations for specified time periods.

-

Principle: To quantify the percentage of cells in different phases of the cell cycle and to identify the sub-G1 apoptotic population.

-

Procedure:

-

HL-60 cells are seeded and treated with Vobtusine.

-

After incubation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

-

Principle: To detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Procedure:

-

HL-60 cells are treated with Vobtusine.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Bcl-xL, Bid, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system.

-

-

Principle: To measure the activity of key executioner caspases, such as caspase-3 and caspase-9.

-

Procedure:

-

HL-60 cells are treated with Vobtusine.

-

Cell lysates are prepared.

-

The lysate is incubated with a specific colorimetric or fluorometric substrate for caspase-3 or caspase-9.

-

The cleavage of the substrate, which results in a color change or fluorescence, is measured using a spectrophotometer or fluorometer.

-

Antiplasmodial Activity

Vobtusine has been investigated for its potential as an antimalarial agent.

In Vitro Antiplasmodial Data

Specific IC50 values for Vobtusine against Plasmodium falciparum are not consistently reported in the readily available literature. However, related bisindole alkaloids have shown promising activity.

| Compound | Plasmodium falciparum Strain | Assay | Parameter | Value (µM) | Reference |

| Deoxyvobtusine | Not Specified | In vitro antiplasmodial assay | IC50 | 5.734 ± 1.365 (µg/mL) | [Note: Molar concentration not provided] |

| Vobtusine lactone | Not Specified | In vitro antiplasmodial assay | IC50 | 5.319 ± 2.206 (µg/mL) | [Note: Molar concentration not provided] |

Note: The original data was reported in µg/mL. Conversion to µM requires the molar mass of each specific compound.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

-

Principle: This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasitic DNA using the fluorescent dye SYBR Green I.

-

Procedure:

-

P. falciparum cultures are maintained in human red blood cells in a complete medium.

-

The parasite culture is synchronized to the ring stage.

-

In a 96-well plate, serial dilutions of Vobtusine are added to the parasitized red blood cells.

-

The plate is incubated for 72 hours under controlled atmospheric conditions.

-

A lysis buffer containing SYBR Green I is added to each well.

-

The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

The IC50 value is calculated by comparing the fluorescence in treated wells to that of untreated controls.

-

Antibacterial and Antifungal Activities

While some studies on crude extracts of Voacanga species have reported antibacterial and antifungal properties, specific data on the minimum inhibitory concentration (MIC) of isolated Vobtusine against various bacterial and fungal strains are not extensively available in the current literature. Further research is required to quantify these potential activities.

Conclusion and Future Directions

The preliminary biological data for Vobtusine indicate a promising potential, particularly in the area of cancer chemotherapy through the induction of apoptosis. Its antiplasmodial activity also warrants further investigation. Future research should focus on:

-

Determining the IC50 values of Vobtusine against a wider range of cancer cell lines.

-

Elucidating the in vivo efficacy and toxicity of Vobtusine in animal models.

-

Conducting detailed studies to obtain specific MIC values for its antibacterial and antifungal activities.

-

Exploring potential synergistic effects of Vobtusine with existing therapeutic agents.

This technical guide summarizes the current, publicly available data on the preliminary biological activity of Vobtusine. It is intended to serve as a foundational resource for the scientific community to guide future research and development efforts.

References

Vobtusine: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vobtusine, a bisindole alkaloid isolated from the medicinal plant Voacanga africana, has a rich history in traditional African medicine. This technical guide provides an in-depth analysis of its traditional applications, alongside a comprehensive review of its modern pharmacological evaluation. We present quantitative data on its cytotoxic and antiplasmodial activities, detail the experimental protocols for key assays, and elucidate its pro-apoptotic mechanism of action through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of vobtusine.

Introduction

Voacanga africana, a tree native to West Africa, has been a cornerstone of traditional medicine for centuries. Various parts of the plant are utilized to treat a wide array of ailments, including malaria, pain, inflammation, cardiovascular conditions, and mental disorders. The therapeutic properties of V. africana are largely attributed to its rich alkaloid content, with vobtusine being a prominent constituent. Vobtusine is a complex bisindole alkaloid that has garnered significant scientific interest for its potent biological activities. This guide synthesizes the traditional knowledge surrounding vobtusine with current scientific findings, offering a technical overview for its potential as a lead compound in modern drug development.

Traditional Medicinal Uses

The traditional use of Voacanga africana, and by extension its constituent alkaloids like vobtusine, is diverse and widespread across Africa. Decoctions and infusions of the leaves, bark, and roots are commonly prepared to treat a variety of conditions.

Reported Traditional Uses of Voacanga africana

| Ailment/Condition | Plant Part Used | Traditional Preparation |

| Malaria | Leaves, Bark | Decoction or infusion drunk.[1][2] |

| Pain and Inflammation | Seeds, Bark | Ground powder applied topically or consumed orally.[2] |

| Cardiovascular issues | Bark, Seeds | Decoctions taken to address heart problems and hypertension.[1][3] |

| Mental health support | Seeds, Bark | Used to manage anxiety and depression.[2] |

| Diarrhea | Leaves | Decoction used as a wash.[2][4] |

| Wounds and Infections | Latex, Bark, Leaves | Applied topically to wounds, boils, and sores.[3] |

| Cancer | Not explicitly stated | Implied through modern research on cytotoxic alkaloids. |

While traditional preparations utilize crude extracts of the plant, modern research has focused on isolating and characterizing the activity of individual alkaloids like vobtusine.

Pharmacological Activities and Quantitative Data

Scientific investigations have begun to validate the traditional uses of Voacanga africana by examining the pharmacological activities of its isolated compounds. Vobtusine has demonstrated notable cytotoxic and antiplasmodial properties in vitro.

Anticancer Activity

Vobtusine has shown significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, through the intrinsic pathway.

Table 1: In Vitro Cytotoxicity of Vobtusine

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | DNA fragmentation observed from 20 µM | [2] |

Note: Further research is needed to establish a comprehensive panel of IC₅₀ values for vobtusine against a wider range of cancer cell lines.

Antiplasmodial Activity

In line with the traditional use of Voacanga africana for treating malaria, vobtusine has been investigated for its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 2: In Vitro Antiplasmodial Activity of Vobtusine

| Plasmodium falciparum Strain | Activity | Reference |

| Not specified | Moderate activity | [5] |

Note: Specific IC₅₀ values for vobtusine against various strains of P. falciparum require further investigation and reporting in a standardized format.

Other Potential Activities

While less characterized, the presence of vobtusine in a plant used for cardiovascular and inflammatory conditions suggests that it may possess other pharmacological activities that warrant further investigation.

Mechanism of Action: Induction of Apoptosis

Research into the anticancer properties of vobtusine has elucidated its mechanism of action in inducing apoptosis in cancer cells, specifically in the HL-60 human leukemia cell line. Vobtusine triggers the intrinsic apoptotic pathway, a mitochondrial-mediated process.

The key events in this signaling cascade are:

-

Initiation: Vobtusine treatment leads to the activation of Bid, a pro-apoptotic protein of the Bcl-2 family.

-

Mitochondrial Involvement: Activated Bid and downregulation of the anti-apoptotic protein Bcl-xL disrupt the mitochondrial membrane potential.

-

Caspase Activation: This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase.

-

Execution Phase: Activated caspase-9 then cleaves and activates caspase-3, an executioner caspase.

-

Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][2][6]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of vobtusine's pharmacological activities.

Isolation of Vobtusine

Vobtusine is typically isolated from the bark or leaves of Voacanga africana or Voacanga foetida. A general procedure involves:

-

Extraction: The dried and powdered plant material is subjected to maceration or Soxhlet extraction with a solvent such as methanol (B129727) or ethanol.[4]

-

Acid-Base Extraction: The crude extract is then submitted to an acid-base extraction to separate the alkaloids. The extract is dissolved in an acidic aqueous solution, and the non-alkaloidal components are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with a chlorinated solvent like dichloromethane.[7]

-

Chromatographic Separation: The resulting alkaloid fraction is then subjected to column chromatography on silica (B1680970) gel or alumina, using a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the individual alkaloids.[8]

-

Purification: Fractions containing vobtusine are further purified by recrystallization or preparative thin-layer chromatography to yield the pure compound. The identity and purity of vobtusine are confirmed by spectroscopic methods such as NMR and mass spectrometry.

Experimental Workflow for Vobtusine Isolation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of vobtusine (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of vobtusine that inhibits 50% of cell growth) is determined from the dose-response curve.

Caspase Activity Assay

Caspase activity is measured to confirm the induction of apoptosis.

-

Cell Lysis: Cells treated with vobtusine are harvested and lysed to release their cellular contents.

-

Substrate Addition: The cell lysate is incubated with a specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3 or LEHD-AFC for caspase-9).

-

Fluorescence/Absorbance Measurement: The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.

-

Data Analysis: The increase in fluorescence or absorbance in treated cells compared to untreated cells indicates the level of caspase activation.

Western Blotting for Bcl-2 Family Proteins

Western blotting is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.

-

Protein Extraction: Total protein is extracted from vobtusine-treated and untreated cells.

-

SDS-PAGE: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., Bcl-xL, Bid), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative changes in protein expression.

Conclusion and Future Directions

Vobtusine, a bisindole alkaloid from Voacanga africana, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its traditional use in African medicine for a variety of ailments is now being substantiated by modern pharmacological studies, which have revealed its potent cytotoxic and pro-apoptotic activities. The elucidation of its mechanism of action via the intrinsic apoptotic pathway provides a solid foundation for further drug development.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the IC₅₀ values of vobtusine against a broad panel of cancer cell lines and Plasmodium falciparum strains.

-

In Vivo Studies: Evaluating the efficacy and safety of vobtusine in preclinical animal models of cancer and malaria.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of vobtusine to optimize its potency and pharmacokinetic properties.

-

Investigation of Other Activities: Exploring the potential anti-inflammatory and cardiovascular effects of vobtusine to validate its other traditional uses.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2866784A - Process for obtaining voacanga alkaloids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Voacanga Alkaloids: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Voacanga, particularly the African tree Voacanga africana, is a rich source of structurally complex and biologically active indole (B1671886) alkaloids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, ranging from psychoactivity and anti-addictive potential to anticancer, antimicrobial, and cardiovascular effects. This in-depth technical guide provides a comprehensive review of the core Voacanga alkaloids, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in drug discovery and development.

Core Voacanga Alkaloids: A Quantitative Overview

The primary alkaloids of interest found in Voacanga species include voacangine, voacamine, ibogaine (B1199331), and tabersonine (B1681870). Their biological activities are summarized below with available quantitative data.

Table 1: Cytotoxic and Antiproliferative Activities of Voacanga Alkaloids (IC50 values)

| Alkaloid | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Globospiramine | A549 (Lung Carcinoma) | Cytotoxicity | 0.01 - 0.22 | [1] |

| Vobtusine Lactone | Various | Cytotoxicity | 2.32 - 10.64 | [1] |

| Tabersonine | HepG2 (Liver) | Cytotoxicity | 6 - 30 µg/mL | [2] |

| Tabersonine | SMMC7721 (Liver) | Cytotoxicity | 6 - 30 µg/mL | [2] |

| Tabersonine | Bel7402 (Liver) | Cytotoxicity | 6 - 30 µg/mL | [2] |

| Tabersonine | BT549 (Breast) | Inhibition | 18.1 | [3] |

| Tabersonine | MDA-MB-231 (Breast) | Inhibition | 27.0 | [3] |

| Voacangine | T47D (Breast) | Cytotoxicity | 8.9 µg/mL | [4] |

| Voacangine | HUVECs | Anti-proliferative | 18 | [5] |

Table 2: Antimicrobial and Antiparasitic Activities of Voacanga Alkaloids (IC50 values)

| Alkaloid | Organism | Activity | IC50 (µM) | Reference |

| Voacamine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 | [6][7] |

| Voacamine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 | [6][7] |

| Voacangine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 5.49 | [6][7] |

| Voacangine | Onchocerca ochengi (adult males) | Inhibition of motility | 9.07 | [6][7] |

| Voacamine A | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |

| Voacamine A | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |

| Voacristine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |

| Voacristine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |

| Coronaridine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |

| Coronaridine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |

| Iboxygaine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |

| Iboxygaine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |

| Voacorine | Onchocerca ochengi (microfilariae) | Inhibition of motility | 2.49 - 5.49 | [1] |

| Voacorine | Onchocerca ochengi (adult males) | Inhibition of motility | 3.45 - 17.87 | [1] |

Table 3: Neuropharmacological Activities of Voacanga Alkaloids (IC50/EC50 values)

| Alkaloid | Target | Activity | IC50/EC50 (µM) | Reference |

| Ibogaine | Dopamine (B1211576) Transporter (DAT) | Competitive Blockade | 20 | [7] |

| Ibogaine | Serotonin Transporter (SERT) | Competitive Blockade | 2.6 | [7] |

| Voacangine | TRPA1 | Agonist | 8 (EC50) | [8] |

| Voacangine | TRPV1 | Antagonist (vs. Capsaicin) | 50 | [8] |

| Voacangine | TRPM8 | Antagonist (vs. Menthol) | 9 | [8] |

| Voacangine | TRPM8 | Antagonist (vs. Icilin) | 7 | [8] |

| Voacamine | Cannabinoid Receptor 1 (CB1) | Antagonist | 0.041 | [8] |

| 3,6-oxidovoacangine | Cannabinoid Receptor 1 (CB1) | Antagonist | 0.199 | [8] |

| 5-hydroxy-3,6-oxidovoacangine | Cannabinoid Receptor 1 (CB1) | Antagonist | 0.141 | [8] |

Table 4: Extraction Yields of Major Alkaloids from Voacanga africana Root Bark

| Extraction Method | Alkaloid | Yield (% of dry weight) | Reference |

| Acid-Base | Voacangine | ~0.9 | [6][9][10] |

| Acid-Base | Voacristine | 0.46 ± 0.02 | [6][9] |

| Acid-Base | Dimeric Alkaloids (Voacamine, etc.) | 2.9 ± 0.2 | [6][9] |

| Acetone-based | Voacangine | ~0.8 - 1.1 | [6][9][10] |

| Acetone-based | Voacristine | 0.45 - 0.46 | [6][9] |

| Acetone-based | Dimeric Alkaloids (Voacamine, etc.) | ~3.7 | [6][9][10] |